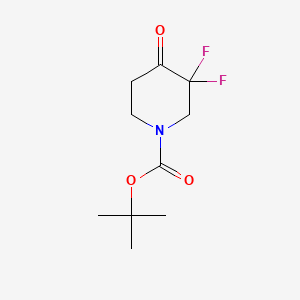
4-(4-Carboxyphenyl)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis (4-carboxyphenyl) porphyrin (TCPP) is a typical photosensitizer (PS) favored by researchers . TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .
Synthesis Analysis
TCPP can be synthesized and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Molecular Structure Analysis
TCPP is a member of the porphyrin family and has been widely used in material design for cancer therapy . The basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .Chemical Reactions Analysis
TCPP can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . They used nucleating modulators 4,4′-biphenyldicarboxylic acid (BPDC) and benzoic acid (BA) to control the size of the Zn-TCPP nanodisks .Physical And Chemical Properties Analysis
New derivatives of TCPP were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Applications De Recherche Scientifique
Crystal Structure Evaluation of Metal(II) Fluorobenzoates
Research on metal(II) fluorobenzoates with various N-donor ligands aims to elucidate the impact of different metals and ligands on the molecular structures of target molecules. This can aid in designing specific compounds for materials science applications, including the development of novel coordination polymers with potential uses in catalysis, magnetism, and luminescence (Öztürkkan & Necefoğlu, 2022).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring phenolic compound, has been extensively studied for its powerful anti-inflammatory properties. Similar research can be conducted on "4-(4-Carboxyphenyl)-3-fluorobenzoic acid" to explore its pharmacological potential, especially if structural analogies suggest similar biological activities (Bai et al., 2020).
Environmental Fate and Behavior of Parabens
Studies on the environmental fate, behavior, and ecotoxicological impacts of parabens, which share functional group similarities with "this compound," can provide insights into the environmental implications of releasing such chemicals into ecosystems. This includes understanding their biodegradation, bioaccumulation, and potential endocrine-disrupting effects in aquatic environments (Haman et al., 2015).
Analytical Methods for Antioxidant Activity
The development of analytical methods to determine antioxidant activity is crucial in evaluating the potential health benefits of compounds. Research on methods such as ORAC, HORAC, and DPPH assays can be applicable to studying "this compound" for its antioxidant properties, which are significant in food science, pharmacology, and cosmetic applications (Munteanu & Apetrei, 2021).
Synthesis and Evaluation of Fluoroquinolones
The synthesis and pharmacological evaluation of fluoroquinolones, based on modifications of benzoic acid derivatives, highlight the importance of fluorinated compounds in developing antibacterial agents. Similar methodologies could be explored for "this compound" to assess its potential as a precursor or active agent in medicinal chemistry (da Silva et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-carboxyphenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRZVJBMSYTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689918 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-47-8 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



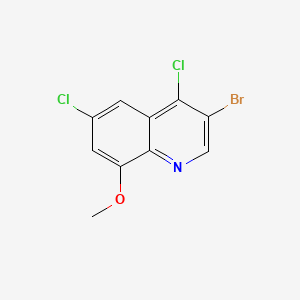
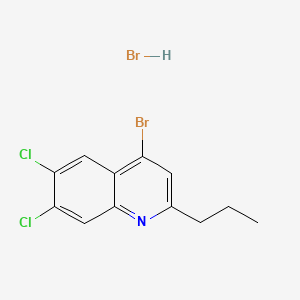
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)


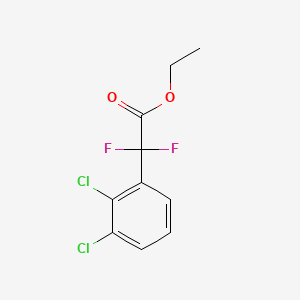


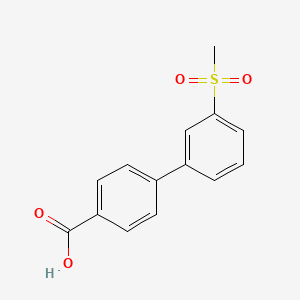
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)
